Tetrakis(diethylamino)hafnium is a hafnium-based organometallic compound widely used as a precursor in various thin-film deposition techniques, particularly Atomic Layer Deposition (ALD) [, , , , , , , , , , , , , , , , , ]. This compound plays a crucial role in developing advanced semiconductor devices, high-k dielectrics, and other nanomaterials due to its ability to form high-quality, conformal, and ultrathin hafnium oxide (HfO2) films [, , , , , , , , , , , , , , , , , ].
Tetrakis(diethylamido)hafnium(IV) can be synthesized through several methods, commonly involving the reaction of hafnium tetrachloride with diethylamine. The synthesis typically follows these steps:
The molecular structure of tetrakis(diethylamido)hafnium(IV) features a central hafnium atom surrounded by four diethylamido ligands. Each ligand coordinates through the nitrogen atom, forming a tetrahedral geometry around the hafnium center. Key structural characteristics include:
Tetrakis(diethylamido)hafnium(IV) primarily participates in chemical reactions relevant to thin film deposition processes such as metal-organic chemical vapor deposition (MOCVD). Key reactions include:
These reactions are critical in applications requiring precise control over film composition and thickness during deposition processes .
The mechanism of action for tetrakis(diethylamido)hafnium(IV) in film deposition involves its thermal decomposition during MOCVD. The steps are as follows:
This mechanism allows for uniform film growth essential for semiconductor applications .
Tetrakis(diethylamido)hafnium(IV) exhibits several notable physical and chemical properties:
These properties make it suitable for use in high-temperature processes like MOCVD for thin film production .
Tetrakis(diethylamido)hafnium(IV) has significant applications in various fields:
The versatility of this compound highlights its importance in advancing technology within electronics and materials science .
The molecular architecture of tetrakis(diethylamido)hafnium(IV) features a central hafnium(IV) cation (Hf⁴⁺) tetrahedrally coordinated to four diethylamido ligands [–N(C₂H₅)₂]. Each diethylamido group binds through its nitrogen atom, forming a polar covalent Hf–N bond with significant ionic character due to the electropositive nature of hafnium. This coordination geometry is confirmed by its crystallographic behavior and spectroscopic data, which indicate approximate C₂ᵥ symmetry in solution. The compound adopts a monomeric structure without significant intermolecular association, a critical factor enabling its high volatility [1] [9].
The ligand conformation exhibits eclipsed ethyl groups, minimizing steric repulsion while maintaining molecular stability. This spatial arrangement is codified in its SMILES notation (CCN(CC)Hf(N(CC)CC)N(CC)CC) and InChIKey (VBCSQFQVDXIOJL-UHFFFAOYSA-N), which precisely map atomic connectivity and stereochemical features [1] [4]. Key structural parameters include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Physical State | Liquid | 25°C |
Molecular Weight | 467.01 g/mol | - |
Density | 1.249 g/mL | 25°C |
Boiling Point | 130°C | 0.01 mmHg |
Purity | ≥99.99% | Excludes ≈2000 ppm Zr |
Comparative analysis with its dimethylamido analogue (tetrakis(dimethylamido)hafnium(IV), a low-melting solid (m.p. 26–29°C), reveals how ligand bulk governs physical state. The longer ethyl chains in the diethyl derivative reduce intermolecular forces, lowering viscosity and preserving liquid character at ambient conditions—a decisive advantage in precursor delivery systems [3] [8].
Tetrakis(diethylamido)hafnium(IV) emerged during the late 20th century alongside advancements in main-group and transition metal amido chemistry. Initial synthetic routes exploited salt metathesis reactions, where lithium diethylamide (LiNEt₂) displaced halides from hafnium tetrachloride (HfCl₄) in ethereal solvents:
$$\ce{HfCl4 + 4 LiNEt2 -> Hf(NEt2)4 + 4 LiCl}$$
This methodology prioritized stoichiometric control and rigorous exclusion of air/water to prevent ligand hydrolysis or Hf⁴⁺ oxidation. Early characterization confirmed superior purity (>99.9%) and stability—critical benchmarks for industrial adoption [7] [9].
Its initial applications centered on model studies in organometallic reaction mechanisms:
A pivotal transition occurred when semiconductor researchers recognized its potential as a hafnium source for dielectric films. Unlike halide precursors (e.g., HfCl₄), tetrakis(diethylamido)hafnium(IV) eliminated chloride contamination—a major source of electrical defects in transistors. By 2002, low-pressure chemical vapor deposition (CVD) processes utilizing this precursor and oxygen co-reactants achieved uniform, conformal HfO₂ films with residual carbon/nitrogen below 5 atomic %, validating its role in microelectronics manufacturing [7].
In contemporary materials engineering, tetrakis(diethylamido)hafnium(IV) enables high-precision hafnium oxide deposition via two dominant techniques: chemical vapor deposition and atomic layer deposition.
Chemical Vapor Deposition (CVD)
In thermal CVD systems, the compound vaporizes (typically >80°C) and transports into reaction chambers where surface-mediated reactions with oxygen (O₂) or water (H₂O) occur at 300–500°C:
$$\ce{Hf(NEt2)4 + 8 H2O -> HfO2 + 4 Et2NH + 4 EtOH}$$
Key process advantages include:
Table 2: Experimental CVD Parameters for HfO₂ Deposition
Parameter | Optimal Range | Impact on Film Quality |
---|---|---|
Precursor Temperature | 80–100°C | Ensures stable vapor pressure |
Substrate Temperature | 300–400°C | Minimizes C/N residues |
Oxygen Flow | 100–500 sccm | Lowers carbon to ≤1.5 atomic % |
Pressure | 0.1–10 Torr | Enhances film uniformity |
Atomic Layer Deposition (ALD)
While less prevalent than tetrakis(dimethylamido)hafnium(IV) in ALD, the diethyl derivative offers distinct nucleation benefits on hydrophobic surfaces. Its larger ligand size moderates reaction kinetics, enabling:
Beyond electronics, emerging applications exploit its reactivity in synthesizing:
This multifaceted utility underscores tetrakis(diethylamido)hafnium(IV)’s indispensable role in transforming organometallic innovations into functional, high-performance materials.
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